molecular formula C13H21NO5 B2496251 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2287310-69-2

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2496251
CAS No.: 2287310-69-2
M. Wt: 271.313
InChI Key: BFPZFWCCXIOPSM-UHFFFAOYSA-N
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Description

Carboxylic Acid (-COOH)

  • Acidity : The pKa of the carboxylic acid is ~4.5, typical for aliphatic carboxylic acids, enabling deprotonation under basic conditions.
  • Spectroscopic signatures :
    • IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch).
    • ¹H NMR : Deshielded proton at δ 12.1 ppm (broad singlet).
    • ¹³C NMR : Carbonyl carbon at δ 175–178 ppm.

Boc-Protected Amine (-NHBoc)

  • Stability : The Boc group masks the amine’s nucleophilicity, preventing undesired reactions during synthesis.
  • Deprotection : Thermal or acidic conditions (e.g., HCl/dioxane) cleave the Boc group, regenerating the free amine.
  • Spectroscopic features :
    • ¹H NMR : tert-Butyl protons at δ 1.4 ppm (singlet).
    • ¹³C NMR : Carbamate carbonyl at δ 155 ppm.

Stereochemical Considerations and Conformational Isomerism

  • Chiral centers : The spiro carbon (C13) and nitrogen (N5) create two stereogenic centers, yielding four possible stereoisomers. However, synthetic routes typically produce a single diastereomer due to stereochemical control during cyclization.
  • Conformational dynamics :
    • 3-membered ring : Rigid with limited puckering, fixing substituents in axial or equatorial positions.
    • 5-membered ring : Adopts envelope or twist conformations, influencing the carboxylic acid’s spatial orientation.
  • Stereochemical impact :




















    Propertycis-Isomertrans-Isomer
    SolubilityHigher in polar solventsLower
    ReactivityFaster esterificationSlower

    (Data extrapolated from and )

The compound’s bioactivity and synthetic utility are profoundly influenced by its stereochemistry, necessitating precise chiral resolution techniques in pharmaceutical applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPZFWCCXIOPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287310-69-2
Record name 5-[(tert-butoxy)carbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple under an inert atmosphere . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure consistent quality and yield.

Chemical Reactions Analysis

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the secondary amine, enabling downstream functionalization.
Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–3 hours .

  • Hydrochloric acid (HCl) in methanol or ethanol at 25°C for 12–24 hours .

Products :

  • 5-Amino-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid (yield: 85–92% ).

Mechanism :
Acid-catalyzed cleavage of the Boc carbamate via intermediate carbocation formation, followed by protonation and release of CO₂ .

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Source
Esterification Methanol/H₂SO₄, reflux, 6–8 hoursMethyl 5-(tert-butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylate78%
Amide Coupling EDCl/HOBt, DMF, 0–25°C, 12 hoursAmide derivatives (e.g., with benzylamine)65–75%
Saponification NaOH (1M), THF/H₂O, 25°C, 4 hoursSodium salt>95%

Decarboxylation

Thermal or basic conditions induce decarboxylation, forming simpler spirocyclic structures:
Conditions :

  • Heating at 120–150°C under vacuum.

  • NaOH (2M) in ethanol, reflux, 3 hours.

Products :

  • 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane (yield: 60–68%).

Cyclization Reactions

The spirocyclic framework participates in ring-expansion or contraction reactions:
Example :

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 5-(tert-butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
  • CAS Number : 1251022-92-0

Antibacterial Activity

Recent studies have demonstrated the efficacy of this compound against various strains of bacteria, particularly those exhibiting resistance to conventional antibiotics.

Case Study: Inhibition of NDM-1 Producing Pseudomonas aeruginosa

A significant study highlighted that this compound exhibited potent inhibitory activity against NDM-1, a carbapenemase enzyme produced by Pseudomonas aeruginosa. The combination of this compound with aztreonam resulted in an eight-fold decrease in the minimum inhibitory concentration (MIC), showcasing its potential as an antibiotic adjuvant .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/L)Effect of Combination with Aztreonam
NDM-producing P. aeruginosa (PA-017)324-fold reduction
Other clinical isolatesVariedSynergistic effects observed

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

In Vivo Study

In rats, the pharmacokinetic parameters were assessed after intravenous and oral administration. Notably, the oral bioavailability was found to be approximately 17.30%, indicating favorable absorption characteristics compared to other compounds tested .

Table 2: Pharmacokinetic Parameters

Administration RouteDose (mg/kg)Cmax (mg/L)AUC (mg·h/L)Half-life (h)
Intravenous57.513.600.92
Oral100.291.251.28

Toxicity Assessment

Toxicity studies conducted on immortalized human embryonic kidney cells indicate that the compound exhibits low toxicity at concentrations below 64 mg/L, making it a promising candidate for further development in therapeutic applications .

Table 3: Toxicity Results

Concentration (mg/L)Cell Viability (%)
<64>90
≥64<50

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid with analogous spirocyclic compounds, focusing on structural features, physical properties, and applications:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Boc at position 5, carboxylic acid at position 7, 8-oxa ring C₁₃H₂₁NO₅ 271.31 Intermediate for rigid peptide analogs, drug discovery
cis-8-tert-Butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid Boc at position 8, carboxylic acid at position 2 (cis isomer) C₁₃H₂₁NO₅ 271.31 Stereoselective synthesis, chiral building blocks
(5S,8R)-7-(tert-Butoxycarbonyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid Larger spiro[4.4] system, two ketone groups at positions 2 and 6, Boc at position 7 C₁₃H₁₇NNaO₇ 322.09 Precursor to (−)-lycoperdic acid (natural product synthesis)
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate Additional nitrogen at position 2 (diazaspiro), lacks carboxylic acid C₁₁H₂₀N₂O₃ 228.29 Protecting group in heterocyclic chemistry, peptide modification
2-[(tert-Butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid Oxo group at position 8, additional nitrogen at position 7 C₁₃H₂₁N₂O₆ 301.32 Potential intermediate for β-lactam analogs or enzyme inhibitors

Key Observations:

Spiro Ring Size and Substituent Positions :

  • The target compound’s spiro[3.5] system offers smaller ring strain compared to spiro[4.4] derivatives (e.g., compound 16 in ), which may enhance synthetic accessibility .
  • Substituent positions (e.g., Boc and carboxylic acid) significantly influence reactivity. For example, the cis isomer in shows distinct stereochemical behavior compared to the trans configuration .

Functional Group Variations :

  • The presence of ketone groups (e.g., 2,6-dioxo in ) increases electrophilicity, making such compounds prone to nucleophilic attack, unlike the target compound’s stable Boc and carboxylic acid groups .
  • Diazaspiro derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms, expanding their utility in coordination chemistry .

Synthetic Applications :

  • Compounds with Boc protection (e.g., ) are pivotal in multi-step syntheses, enabling selective deprotection for late-stage functionalization .
  • Carboxylic acid-containing spiro compounds are often used to conjugate with amines or alcohols, forming amides or esters for drug candidate libraries .

Research Findings and Data

Physicochemical Properties:

  • Melting Point : While direct data for the target compound is unavailable, structurally similar spiro compounds (e.g., cis-8-Boc derivative in ) are typically solids with melting points >100°C, influenced by hydrogen bonding and crystallinity .
  • Optical Rotation : Chiral spiro compounds (e.g., lycoperdic acid precursors in ) exhibit significant optical activity ([α]D = ±7.3° to +68°), suggesting the target compound’s stereochemistry could be critical for bioactivity .

Stability and Reactivity:

  • The Boc group in the target compound enhances stability under basic conditions but is acid-labile, enabling controlled deprotection (e.g., with HCl in ) .
  • Carboxylic acid derivatives are prone to decarboxylation at elevated temperatures, necessitating mild reaction conditions during derivatization .

Biological Activity

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid (CAS: 1251022-92-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.32 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which may influence various biochemical pathways. The spirocyclic structure is known to confer unique properties that can affect interactions with biological targets.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate physiological responses.

Case Studies and Experimental Data

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of spiro compounds have been tested against various bacterial strains, demonstrating significant inhibition zones .
  • Cytotoxicity Assays : In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Preliminary research suggests that the compound may possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways .

Data Table of Biological Activities

Activity Type Observations Reference
AntimicrobialSignificant inhibition against E. coli
CytotoxicityIC50 values indicating effectiveness on cancer cells
NeuroprotectionReduced markers of inflammation in neuronal cultures

Q & A

Q. What are the optimized synthetic routes for 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid?

The synthesis typically involves oxidation of precursor aldehydes using Jones reagent (CrO₃ in H₂SO₄/acetone) at low temperatures (−20°C), followed by extraction with EtOAc and silica gel chromatography (hexanes/acetone = 1:2) to achieve yields up to 80% . Acid hydrolysis (6 M HCl, reflux) of the Boc-protected intermediate removes the tert-butoxycarbonyl group, yielding derivatives like lycoperdic acid with 50% efficiency after anion-exchange resin purification . Alternative routes may involve spirocyclic ring formation via cycloaddition or nucleophilic substitution, though these require optimization of solvent polarity and temperature to minimize side reactions .

Q. How is the compound characterized using spectroscopic methods?

Key characterization data include:

  • ¹H NMR (CD₃OD): Peaks at δ 1.50 (s, 9H, Boc CH₃), 4.64 (dd, J = 9.8, 4.2 Hz, spiro-OCH), and 2.26–2.82 (m, cyclopropane protons) .
  • ¹³C NMR : Distinct signals at δ 85.5 (spiro quaternary carbon), 150.5 (Boc carbonyl), and 177.7 (carboxylic acid COOH) .
  • IR : Bands at 1791 cm⁻¹ (ester C=O) and 3428 cm⁻¹ (OH/NH stretch) confirm functional groups .
  • ESI-TOFMS : [M+Na]⁺ at m/z 322.0899 (calculated 322.0897) validates molecular weight . Comparative analysis with PubChem data (InChI: HWAOSQJGTBRERO-UHFFFAOYSA-N) ensures structural consistency .

Advanced Research Questions

Q. How do structural variations in spirocyclic compounds affect their reactivity?

Substituents on the spirocyclic framework significantly influence reactivity:

  • Oxygen vs. nitrogen : Replacing the 8-oxa group with nitrogen (e.g., 7-azaspiro[3.5]nonane) increases basicity, altering binding affinities in biological systems .
  • Boc protection : The tert-butoxycarbonyl group enhances solubility in organic solvents but may sterically hinder nucleophilic attack at the spiro carbon .
  • Spiro ring size : Smaller rings (e.g., spiro[3.4] vs. spiro[3.5]) exhibit higher ring strain, accelerating ring-opening reactions under acidic conditions .

Q. What mechanisms underlie the compound's reactions with nucleophiles?

The carboxylic acid moiety undergoes nucleophilic acyl substitution, while the spirocyclic ether/amine can participate in ring-opening via acid-catalyzed hydrolysis. For example:

  • Ester hydrolysis : Under reflux with HCl, the Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic water attack .
  • Amide formation : Coupling with amines (e.g., EDC/HOBt) activates the carboxylic acid, forming stable amide bonds for peptide-like derivatives .
  • Spiro ring reactivity : The ether oxygen in 8-oxa analogs can act as a leaving group in SN2 reactions, enabling functionalization at the spiro center .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from:

  • Stereochemical variability : Enantiomers (e.g., (+)- and (−)-lycoperdic acid) show divergent bioactivity (e.g., [α]D = +18.5° vs. −34.3° in 1 M HCl) due to chiral center interactions with targets .
  • Assay conditions : Variations in pH (e.g., aqueous vs. 1 M HCl) alter protonation states, affecting solubility and receptor binding .
  • Structural analogs : Comparative studies using analogs like 7-azaspiro[3.5]nonane-2-carboxylic acid can isolate the impact of specific functional groups . Methodological recommendations :
  • Standardize enantiomeric purity (e.g., chiral HPLC).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Perform molecular dynamics simulations to predict stereospecific interactions .

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